1-Cyclopentyl-2,3-dimethylbenzene
Description
1-Cyclopentyl-2,3-dimethylbenzene is a substituted aromatic compound featuring a benzene ring with two methyl groups at the 2- and 3-positions and a cyclopentyl group at the 1-position. This structural arrangement confers unique steric and electronic properties, distinguishing it from simpler dimethylbenzene derivatives (e.g., xylene isomers).
Properties
CAS No. |
62379-89-9 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-cyclopentyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C13H18/c1-10-6-5-9-13(11(10)2)12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3 |
InChI Key |
IEVIAIZPRSUHKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-2,3-dimethylbenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the alkylation of 2,3-dimethylbenzene with cyclopentyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-2,3-dimethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Cyclopentyl-2,3-dimethylbenzoic acid.
Reduction: 1-Cyclopentyl-2,3-dimethylcyclohexane.
Substitution: 1-Cyclopentyl-2,3-dimethyl-4-bromobenzene (for bromination).
Scientific Research Applications
1-Cyclopentyl-2,3-dimethylbenzene has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2,3-dimethylbenzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, altering their activity. The cyclopentyl group and methyl substituents influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The introduction of substituents (e.g., halogens, nitro groups, or alkyl chains) significantly alters solubility, stability, and reactivity. For example:
Key Observations :
- Solubility Cut-Off : A critical solubility range (0.10–0.46 mmol/L) exists for GABAA receptor activity in halogenated dimethylbenzenes .
- Steric Effects : Bulky substituents like cyclopentyl groups likely reduce solubility and increase steric hindrance in reactions compared to halogens.
Pharmacological Activity
Substituted dimethylbenzenes exhibit varied pharmacological profiles:
- 2-Bromo-1,3-dimethylbenzene : Lacks receptor efficacy due to low solubility and steric hindrance .
- 2-Fluoro-1,3-dimethylbenzene : Potentiates GABAA receptors, suggesting fluorine’s electronegativity enhances binding .
- This compound: No direct pharmacological data, but its hydrophobicity may limit bioavailability compared to halogenated analogs.
Stability and Reactivity
- Halogenated Compounds : Bromo and iodo derivatives show weak intermolecular interactions (e.g., Br⋯O⋯Br, 3.286 Å) in crystal structures, influencing packing and stability .
- Cyclopentyl Group : The bulky cyclopentyl substituent may hinder electrophilic substitution reactions compared to smaller groups like methyl or halogens.
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